Asparenomycin B
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Overview
Description
Asparenomycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds structurally related to actinomycin D, which includes phenoxazine derivatives, exhibit significant anticancer effects. A study found that 2-aminophenoxazine-3-one (Phx-3), sharing a structural similarity with actinomycin D, showed promising results in inhibiting the proliferation of malignant cells in vitro and in vivo. This suggests potential therapeutic applications in treating cancers, such as malignant melanoma, by using structurally similar compounds like Asparenomycin B (Miyano-Kurosaki et al., 2006).
Antibiotic Resistance and Antimicrobial Applications
This compound might have implications in addressing antibiotic resistance. A study focused on neomycin sulfate-resistant Aeromonas hydrophila found that certain metabolic biomarkers, like L-aspartate, are crucial in modulating antibiotic resistance. This research paves the way for exploring how structurally similar compounds, such as this compound, could be used to combat antibiotic-resistant pathogens (Zhao et al., 2018).
Drug Delivery Systems
The development of targeted drug delivery systems (TDDS) for chemotherapeutic agents like bleomycins, which share structural similarities with this compound, has been a significant area of research. Various techniques, including nanoparticles and liposomes, have been explored to enhance the therapeutic efficacy and reduce side effects of these drugs. This research is crucial for the clinical application of this compound in targeted cancer therapy (Yu et al., 2016).
Properties
Molecular Formula |
C14H18N2O6S |
---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
(6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h9,17H,3-6H2,1-2H3,(H,15,18)(H,20,21)/b11-7+ |
InChI Key |
IATDYGCCUJUVGA-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)/CO |
Canonical SMILES |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)CO |
Synonyms |
asparenomycin asparenomycin A asparenomycin B asparenomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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